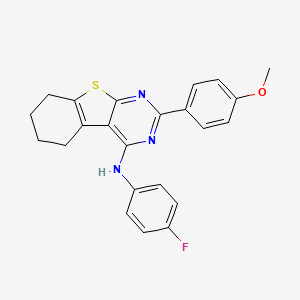
Cox-2/15-lox-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cox-2/15-lox-IN-4 is a dual inhibitor targeting cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). This compound has shown significant potential in anti-inflammatory and anticancer therapies due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/15-lox-IN-4 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the formation of thienopyrimidine monomers, which are then subjected to various chemical reactions to introduce the desired functional groups . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the required purity standards .
Analyse Chemischer Reaktionen
Types of Reactions
Cox-2/15-lox-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activities to identify potential therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Cox-2/15-lox-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dual inhibition mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating inflammatory pathways and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, cancer, and other conditions involving COX-2 and 15-LOX pathways
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Wirkmechanismus
Cox-2/15-lox-IN-4 exerts its effects by inhibiting the activities of COX-2 and 15-LOX enzymes. COX-2 is involved in the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory molecules . Similarly, 15-LOX is involved in the metabolism of arachidonic acid to produce pro-inflammatory and anti-inflammatory mediators. Inhibition of 15-LOX by this compound disrupts this pathway, further reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.
Zileuton: A 5-lipoxygenase inhibitor used to manage asthma.
Thiazolo-celecoxib analogues: Compounds designed to inhibit both COX-2 and 15-LOX
Uniqueness
Cox-2/15-lox-IN-4 is unique due to its dual inhibition mechanism, targeting both COX-2 and 15-LOX. This dual action provides a broader anti-inflammatory effect compared to compounds that inhibit only one of these enzymes. Additionally, this compound has shown potential in reducing the production of reactive oxygen species, further enhancing its therapeutic efficacy .
Eigenschaften
Molekularformel |
C23H20FN3OS |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H20FN3OS/c1-28-17-12-6-14(7-13-17)21-26-22(25-16-10-8-15(24)9-11-16)20-18-4-2-3-5-19(18)29-23(20)27-21/h6-13H,2-5H2,1H3,(H,25,26,27) |
InChI-Schlüssel |
NBGCIRJUCBFWMT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC(=C3C4=C(CCCC4)SC3=N2)NC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


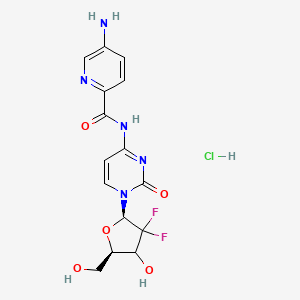
![N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B12389911.png)
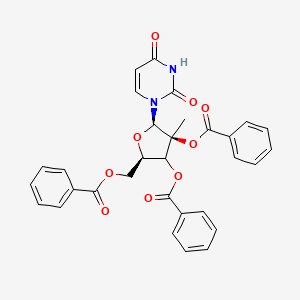



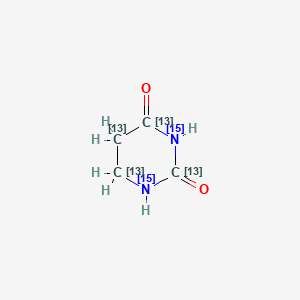
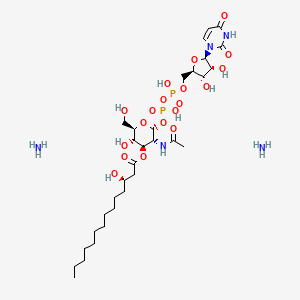




![[(1S,2S,3aR,4S,5S,6Z,9R,11R,12E,13aS)-4,9,11-triacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-2,3,4,5,9,10,11,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12389982.png)
![2-[(3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12389998.png)
